1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
Description
This compound features a 1,2-dihydropyrazin-2-one core with two distinct substituents:
- Position 1: A 4-chloro-2-methoxy-5-methylphenyl group, contributing steric bulk and electron-withdrawing effects via the chlorine atom.
The compound’s structure likely necessitates multistep synthesis, including halogenation, methoxylation, and amination.
Properties
IUPAC Name |
1-(4-chloro-2-methoxy-5-methylphenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-13-10-17(18(27-3)11-16(13)21)24-9-8-22-19(20(24)25)23-12-14-4-6-15(26-2)7-5-14/h4-11H,12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXURSMRGAZABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS Number: 899951-01-0) belongs to a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 385.8 g/mol
- SMILES Notation : COc1ccc(CNc2nccn(-c3cc(C)c(Cl)cc3OC)c2=O)cc1
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dihydropyrazinones have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action :
- Apoptosis Induction : These compounds can activate intrinsic apoptotic pathways via mitochondrial membrane potential disruption.
- Cell Cycle Arrest : They often cause G1 or G2/M phase arrest, preventing cancer cell proliferation.
Antimicrobial Activity
Dihydropyrazinones have also demonstrated antimicrobial properties against various bacterial strains. The mechanism typically involves:
- Disruption of bacterial cell walls.
- Inhibition of protein synthesis.
Data Tables
| Biological Activity | Target Organisms/Cells | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa Cells | 15 | |
| Antimicrobial | E. coli | 10 | |
| Antimicrobial | S. aureus | 12 |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of dihydropyrazinones, including the compound . The results showed a dose-dependent inhibition of HeLa cell proliferation with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead for further anticancer drug development.
Case Study 2: Antimicrobial Properties
In another investigation published in Antimicrobial Agents and Chemotherapy, the compound was tested against E. coli and S. aureus. The findings revealed that it exhibited significant antimicrobial activity with IC50 values of 10 µM and 12 µM respectively, suggesting its potential use in treating bacterial infections.
Scientific Research Applications
Anticancer Properties
Research has shown that derivatives of pyrazinones, including 1-(4-Chloro-2-methoxy-5-methylphenyl)-3-{[(4-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one, exhibit anticancer activity. A study highlighted the compound's ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a promising candidate for further development as an anticancer agent .
Antiviral Activity
Another significant application is in the inhibition of viral replication. Compounds similar to this compound have been evaluated for their efficacy against viruses such as the measles virus. These studies indicate that the compound can effectively inhibit viral replication through specific interactions with viral enzymes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrazinone core can significantly alter its biological activity. For instance, modifications at the 4-position of the phenyl ring have been linked to enhanced anticancer properties .
-
Anticancer Evaluation :
- A study conducted by researchers focused on various pyrazinone derivatives, including our compound, demonstrated significant cytotoxic effects against human cancer cell lines. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions with target proteins involved in cancer progression .
-
Viral Inhibition Study :
- In another investigation, derivatives were tested for their ability to inhibit the replication of viruses in cultured cells. The results indicated that certain modifications led to increased antiviral potency, suggesting a pathway for developing effective antiviral therapies using this compound as a scaffold .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares the target compound with structurally related derivatives from the evidence:
Key Observations:
Core Heterocycle Influence: Pyrazinones (target) vs. pyridazinones : Pyridazinones exhibit higher polarity due to additional nitrogen, affecting solubility and binding affinity. Pyrrolones : Smaller 5-membered rings may enhance metabolic stability but reduce steric flexibility.
Substituent Effects :
- Chlorophenyl Groups : Common in antimicrobial agents (e.g., ’s pyrazol-5-one ). The target’s 4-chloro-2-methoxy-5-methylphenyl group may enhance lipophilicity and target binding.
- Methoxyphenyl Motifs : Electron-donating groups improve solubility and modulate electronic environments (e.g., ’s 4-methoxyphenyl ).
Synthetic Methodologies :
- Cross-coupling (e.g., Suzuki reaction in ) is critical for introducing aryl/heteroaryl groups.
- Cyclization (e.g., ’s pyrrolone synthesis ) is pivotal for core heterocycle formation.
Biological Activity Trends: Chlorine and methoxy substituents are recurrent in kinase inhibitors (e.g., pyridazinones ) and anticancer agents (e.g., pyrazolo[3,4-d]pyrimidines ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
